methyl 5-chloro-2,3-difluorobenzoate
Overview
Description
methyl 5-chloro-2,3-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2,3-difluorobenzoate typically involves the esterification of 5-Chloro-2,3-difluorobenzoic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
methyl 5-chloro-2,3-difluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.
Hydrolysis: The major product is 5-Chloro-2,3-difluorobenzoic acid.
Reduction: The major product is the corresponding alcohol, 5-Chloro-2,3-difluorobenzyl alcohol.
Scientific Research Applications
methyl 5-chloro-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2,3-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of chlorine.
Methyl 2,5-dichlorobenzoate: Contains two chlorine atoms instead of chlorine and fluorine.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains additional chlorine and fluorine atoms.
Uniqueness
methyl 5-chloro-2,3-difluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-chloro-2,3-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQPWIVLVLKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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